molecular formula C8H9NOS B3272581 3-Mercapto-N-methylbenzamide CAS No. 569339-28-2

3-Mercapto-N-methylbenzamide

Cat. No.: B3272581
CAS No.: 569339-28-2
M. Wt: 167.23 g/mol
InChI Key: QOPFOEKJXQABEY-UHFFFAOYSA-N
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Description

3-Mercapto-N-methylbenzamide is an organic compound with the molecular formula C8H9NOS. It is characterized by the presence of a mercapto group (-SH) attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Mercapto-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of N-methylbenzamide with a thiolating agent. For instance, the reaction of N-methylbenzamide with hydrogen sulfide (H2S) in the presence of a base such as sodium hydroxide (NaOH) can yield this compound .

Another method involves the use of thiourea as a thiolating agent. In this process, N-methylbenzamide is reacted with thiourea in the presence of a catalyst such as hydrochloric acid (HCl) to produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Mercapto-N-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Mercapto-N-methylbenzamide involves its interaction with specific molecular targets. The mercapto group (-SH) can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Mercapto-N-methylbenzamide is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-methyl-3-sulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-9-8(10)6-3-2-4-7(11)5-6/h2-5,11H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPFOEKJXQABEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-mercaptobenzoic acid (1.00 g, 6.49 mmol) in ethyleneglycol-dimethylether (10 ml) was added N-methylmorpholine (1.5 ml, 13.6 mmol) and iso-butylchloroformate (1.77 ml, 13.6 mmol) under a flow of nitrogen at 0° C. The clear solution quickly became a thick paste. After stirring for one hour the reaction was filtered and then treated with 2M methylamine in THF (7 ml, 14 mmol). The reaction was stirred for two days at room temperature and then treated with 0.5M sodium methoxide in methanol (14 ml). The reaction was stirred for three hours, then quenched with 2N HCl until pH=4 and concentrated in vacuo to a semi solid. This was dissolved in H2O (50 ml), basified (2N NaOH, pH=10), washed with CHCl3 (2×50 ml), acidified (2N HCl, pH=2) then extracted with CHCl3 (50 ml) and ethyl acetate (50 ml). The organic extracts were combined, dried (MgSO4) then concentrated in vacuo to a colourless oil (570 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.77 mL
Type
reactant
Reaction Step One
Name
ethyleneglycol dimethylether
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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